1-Methyl-5-methylaminotetrazole
Description
Contextualizing Five-Membered Heterocyclic Rings in Chemical Research
Five-membered heterocyclic compounds are ubiquitous in nature and synthetic chemistry. britannica.comwikipedia.org They form the core of many biologically important molecules, including amino acids, vitamins, and alkaloids. britannica.com The reduced angle strain in five-membered rings compared to smaller ring systems contributes to their stability. vaia.com The presence of heteroatoms like nitrogen, oxygen, or sulfur introduces unique reactivity and potential for hydrogen bonding, influencing their physical and biological properties. vaia.comjove.com These rings can be aromatic, satisfying Hückel's rule, which further enhances their stability and dictates their chemical behavior. vaia.comjove.com
Significance of Tetrazole Chemistry in Contemporary Research
The tetrazole ring is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group. researchgate.netthieme-connect.combenthamdirect.com This substitution can lead to improved metabolic stability and other desirable physicochemical properties in drug candidates. researchgate.netbenthamdirect.com Consequently, tetrazole derivatives have found applications as antiviral, antibacterial, antifungal, and anticancer agents. researchgate.netthieme-connect.combenthamdirect.com Beyond pharmaceuticals, tetrazoles are utilized in materials science as components of explosives and propellants, in agriculture as plant growth regulators, and in coordination chemistry as ligands. researchgate.netthieme-connect.com The synthesis of tetrazoles, most commonly through the [3+2] cycloaddition of azides and nitriles, remains an active area of research, with a focus on developing more efficient and environmentally friendly methods. researchgate.netthieme-connect.combenthamdirect.com
Structural Distinctions within N-Methylated Tetrazoles: 1-Methyl-5-aminotetrazole (B134227) vs. 1-Methyl-5-methylaminotetrazole
The properties of tetrazole-based compounds can be finely tuned by the nature and position of substituents on the ring. N-methylation, the addition of a methyl group to a nitrogen atom, is a common modification.
1-Methyl-5-aminotetrazole features a methyl group at the N1 position of the tetrazole ring and an amino group (-NH2) at the C5 position. acs.orgaksci.comnih.gov In contrast, This compound also has a methyl group at the N1 position but possesses a methylamino group (-NHCH3) at the C5 position. nih.gov This seemingly minor difference—the presence of an additional methyl group on the exocyclic nitrogen—can significantly influence the compound's properties, including its basicity, lipophilicity, and hydrogen bonding capabilities.
The synthesis of 1,5-disubstituted aminotetrazoles can sometimes lead to regioisomers, making unequivocal structural determination crucial. acs.org Techniques such as X-ray crystallography and detailed NMR analysis are often employed to distinguish between these isomers. acs.org
Overview of Research Trajectories for this compound
Research on this compound has explored its synthesis, structural characterization, and potential applications. The compound has been synthesized and its structure confirmed through various analytical techniques. nih.gov Studies involving N-methylated amino acids suggest that such modifications can modulate the therapeutic properties of peptides, including their stability and antimicrobial activity. mdpi.com While the primary focus of some studies has been on the N-methylation of amino acids as a potential artifact in analytical procedures, these investigations also provide valuable insights into the reactivity and properties of N-methylated compounds. nih.gov The exploration of energetic materials has also led to the synthesis and characterization of various methylated aminotetrazole salts, highlighting the interest in this class of compounds for their high nitrogen content and energetic properties. acs.orgnih.gov
| Property | 1-Methyl-5-aminotetrazole | This compound |
| Molecular Formula | C2H5N5 | C3H7N5 |
| Molecular Weight | 99.09 g/mol | 113.12 g/mol |
| CAS Number | 5422-44-6 | 17267-51-5 |
| Structure | A methyl group at N1 and an amino group at C5. | A methyl group at N1 and a methylamino group at C5. |
| Key Research Areas | Precursor for energetic materials, synthetic intermediate. | Synthesis, structural analysis, potential biological activity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethyltetrazol-5-amine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-4-3-5-6-7-8(3)2/h1-2H3,(H,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRQXJRKCVETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169367 | |
| Record name | 1-Methyl-5-methylaminotetrazole | |
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Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17267-51-5 | |
| Record name | 1-Methyl-5-methylaminotetrazole | |
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| Record name | 1-Methyl-5-methylaminotetrazole | |
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| Record name | 1-Methyl-5-methylaminotetrazole | |
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| Record name | N,1-dimethyl-1H-1,2,3,4-tetrazol-5-amine | |
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| Record name | N,1-dimethyltetrazol-5-amine | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Evolution of Synthetic Routes for Aminotetrazole Derivatives
The journey to produce N-methylated aminotetrazoles has seen a significant transformation from early, often harsh, methylation techniques to sophisticated, highly controlled modern strategies.
Historically, the synthesis of N-alkylated aminotetrazoles often involved direct alkylation of the parent 5-aminotetrazole (B145819) ring. A foundational method for preparing 1-methyl-5-aminotetrazole (B134227) was disclosed in the mid-20th century, which involved treating 5-aminotetrazole monohydrate with a methylating agent like dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide. google.comgoogle.com This approach established a basic principle for the N-methylation of the tetrazole ring, where the acidic protons on the ring nitrogens are removed by a base to generate a nucleophilic tetrazolate anion, which then reacts with an electrophilic methyl source.
Another classical route involved the reaction of monoalkylcyanamides with hydrazoic acid. acs.org While not a direct methylation of a pre-formed tetrazole ring, this method represents an early strategy to construct the substituted tetrazole core itself. These early methods, while effective, often suffered from a lack of regioselectivity, leading to mixtures of N-1 and N-2 alkylated isomers, which required tedious separation processes. The timeline of methylation techniques in the broader field of chemistry has seen a consistent progression from bulk analysis to precise, sequence-specific methodologies. nih.govnih.gov
Contemporary synthetic chemistry has introduced more refined, efficient, and environmentally friendly methods for the preparation of N-methylated aminotetrazoles. These strategies prioritize high yields, selectivity, and operational simplicity.
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has become a cornerstone of modern organic synthesis due to its efficiency in minimizing solvent waste and purification steps. rsc.org For tetrazole synthesis, multicomponent reactions (MCRs) are particularly prominent. researchgate.net A notable example is the three-component synthesis of 1-substituted 5-aminotetrazoles promoted by bismuth nitrate. acs.orgnih.gov This method involves reacting an amine, phenyl isothiocyanate, and sodium azide (B81097) in a single pot under microwave heating to afford the desired aminotetrazole with good yields and short reaction times. acs.orgnih.gov While this specific example produces a 1-substituted product, the principle demonstrates the power of one-pot protocols in assembling the tetrazole ring system efficiently.
Another advanced one-pot approach involves the sequential reaction of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions to yield 2,5-disubstituted tetrazoles. acs.org The ability to perform these steps sequentially without isolating intermediates represents a significant improvement in synthetic efficiency.
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly integrated into aminotetrazole synthesis. researchgate.net A key development is the use of greener solvents, such as water or minimal aqueous ethanol, often coupled with energy-efficient techniques like microwave or ultrasound irradiation. researchgate.net
Multicomponent reactions are inherently green as they improve atom economy and reduce the number of separate synthesis and purification steps. researchgate.net For instance, the one-pot, three-component condensation of 3-acetylcoumarin, aromatic aldehydes, and 5-aminotetrazole using acetic acid as both catalyst and solvent provides an efficient and greener route to tetrazolo[1,5-a]pyrimidinyl derivatives. researchgate.net Similarly, methods have been developed that utilize non-toxic promoters like bismuth nitrate, moving away from more hazardous heavy metal reagents such as lead or mercury compounds that were used in earlier desulfurization methods for tetrazole synthesis. acs.org
Modernized Synthesis Strategies for N-Methylated Aminotetrazoles
Regioselectivity Control in N-Methylation Processes
A significant challenge in the N-alkylation of 5-aminotetrazoles is controlling the site of methylation. The tetrazole ring has two potential sites for alkylation (the N-1 and N-2 positions), and reactions can often lead to a mixture of regioisomers. nih.gov
A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide demonstrated the formation of two separable regioisomers, the 1,5- and 2,5-disubstituted products. mdpi.com The final ratio of these isomers was found to be 45% for the 1,5-isomer and 55% for the 2,5-isomer, highlighting the challenge of achieving high regioselectivity. mdpi.com The regiochemical outcome is strongly influenced by factors such as the nature of the substituent on the amino group, the alkylating agent, the solvent, and the base used.
Modern synthetic protocols have developed ways to steer the reaction toward a single, desired isomer. In certain three-component syntheses of 1-substituted 5-aminotetrazoles, the regioselectivity is strongly dependent on the electronic properties of the amine used, allowing for the formation of the 1,5-disubstituted regioisomer exclusively or as the major product. acs.orgnih.gov
The most effective strategy for suppressing byproducts in the N-methylation of aminotetrazoles is to enhance the regioselectivity of the reaction. By optimizing reaction conditions to favor the formation of a single isomer, the generation of the undesired regioisomeric byproduct is minimized.
One patented method for the synthesis of 1-methyl-5-aminotetrazole achieves a high yield by carefully controlling the reaction conditions. google.com The process involves reacting 5-aminotetrazole monohydrate with dimethyl sulfate in a two-phase system (organic and inorganic), which helps to drive the reaction towards the desired 1-methyl product. google.com
Interactive Data Table: Comparison of Synthetic Methods for Aminotetrazoles
| Method Type | Key Reagents | Conditions | Advantages | Key Findings/Yields | Citation |
| Historical Methylation | 5-Aminotetrazole, Dimethyl Sulfate, NaOH | Aqueous solution | Foundational method | Established basic principle of N-alkylation | google.com, google.com |
| Modern One-Pot MCR | Amine, Phenyl Isothiocyanate, NaN₃, Bi(NO₃)₃ | Microwave, Acetonitrile | High efficiency, short reaction time, non-toxic promoter | Good yields, exclusive or main regioisomer formed | acs.org, nih.gov |
| Modern Phase-Transfer | 5-Aminotetrazole, Dimethyl Sulfate, NaOH | Water/Organic Solvent | High yield of specific isomer | High yield of 1-methyl-5-aminotetrazole reported | google.com |
| Green Synthesis | Aldehyde, Active Methylene Compound, 5-Aminotetrazole | Solvent-free, Organocatalyst (Cyclodextrin) | No toxic catalysts/solvents, easy workup | Shorter reaction times, high functional group tolerance | researchgate.net |
Influence of Reaction Conditions on Isomer Formation
The synthesis of substituted aminotetrazoles, including N-methylated derivatives, is highly sensitive to reaction conditions, which can significantly influence the distribution of isomers. Research into the synthesis of 1-substituted 5-aminotetrazoles has demonstrated that reaction time is a critical variable in determining the final regioisomeric ratio. acs.org For instance, in a bismuth nitrate-promoted synthesis, a shorter reaction time of 15 minutes resulted in a different major isomer compared to a longer reaction time of 40 minutes, highlighting the kinetic versus thermodynamic control of the reaction outcome. acs.org
Temperature is another crucial factor that can be manipulated to favor the formation of a specific isomer. In the synthesis of N,N-methylene bridged 5-aminotetrazole and pyrazole (B372694) derivatives, two isomers, DMPT-1 and DMPT-2, were formed. nih.gov By lowering the reaction temperature to 60°C and increasing the loading of 5-aminotetrazole, the yield of the DMPT-1 isomer was significantly enhanced. nih.gov This demonstrates that careful optimization of temperature and reactant stoichiometry is essential for selectively synthesizing a desired isomer. The photochemical behavior of methyl-substituted 5-aminotetrazoles also shows a strong dependence on the isomer structure, with 1-methyl and 2-methyl isomers undergoing different photochemical transformations upon UV excitation. acs.org
Derivatization and Functionalization Strategies for N-Methylated Aminotetrazoles
The functionalization of the N-methylated aminotetrazole core is a key strategy for tuning its chemical and physical properties. These derivatization reactions open pathways to a wide range of compounds with tailored characteristics.
Nitration Reactions and Energetic Salt Precursor Formation
Nitration is a primary method for the derivatization of aminotetrazoles to produce energetic materials. The reaction of 1-methyl-5-aminotetrazole with 100% nitric acid (HNO₃) is a known pathway to introduce nitro groups, significantly enhancing the energetic properties of the parent molecule. researchgate.net This process transforms the aminotetrazole into a precursor for energetic salts. These salts are often formed by reacting the nitrated tetrazole, which is acidic, with a nitrogen-rich base. The resulting ionic compounds can exhibit high densities, positive heats of formation, and favorable detonation properties, making them of interest for applications as high-energy-density materials (HEDMs). researchgate.net
Other Functionalization Pathways (e.g., Alkylation, Diazotization)
Beyond nitration, other functionalization methods such as alkylation and diazotization are employed to modify N-methylated aminotetrazoles. A notable method involves the alkylation of 5-substituted 1H-tetrazoles through the diazotization of aliphatic amines. organic-chemistry.orgdocumentsdelivered.comnih.gov This reaction, which can be performed as a one-pot, multicomponent process, preferentially yields 2,5-disubstituted tetrazoles. organic-chemistry.orgdocumentsdelivered.comnih.govresearchgate.net The process begins with the generation of a diazonium intermediate from an aliphatic amine, which then reacts with the monosubstituted tetrazole to achieve alkylation. organic-chemistry.org This approach is advantageous as it streamlines the synthesis and is compatible with various functional groups. organic-chemistry.orgdocumentsdelivered.comnih.gov
Steric Effects on Derivatization Pathways
Steric hindrance plays a significant role in the derivatization of N-methylated aminotetrazoles, influencing the regioselectivity of the reactions. The position of the methyl group on the tetrazole ring can impede the approach of reactants to adjacent positions. In electrophilic substitution reactions, bulky directing groups tend to favor substitution at positions that are less sterically hindered. youtube.com For example, a bulky group will typically direct an incoming electrophile to the para position over the ortho position to minimize steric repulsion. youtube.com
This principle applies to the derivatization of 1-methyl-5-methylaminotetrazole and its isomers. The methyl group at the N1 position can sterically influence reactions at the adjacent N2 and C5 positions. Similarly, the photochemical reactions of 1-methyl- and 2-methyl-5-aminotetrazole isomers proceed through different pathways, which can be attributed in part to the steric and electronic influence of the methyl group's position. acs.org For instance, the formation of an amino cyanamide (B42294) is observed only from the 1-methyl isomer, while a nitrile imine is formed exclusively from the 2-methyl isomer, demonstrating how the isomeric structure dictates the reaction pathway. acs.org
Elucidation of Tautomeric Equilibria in 1 Methyl 5 Methylaminotetrazole
Theoretical Frameworks for Heteroaromatic Tautomerism
Tautomerism in heteroaromatic compounds is a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by a low energy barrier. clockss.org The most common type is prototropic tautomerism, which involves the relocation of a hydrogen atom. wikipedia.org This can be further categorized, and for a compound like 1-Methyl-5-methylaminotetrazole, two types are of particular relevance: annular tautomerism and side-chain tautomerism.
Annular Tautomerism: This involves the migration of a proton between two or more nitrogen atoms within the heterocyclic ring system. wikipedia.orgclockss.org In five-membered rings with multiple heteroatoms, such as tetrazoles, the position of the annular proton is crucial in defining the specific tautomeric form (e.g., 1H- vs. 2H-tetrazole). researchgate.netnih.gov
Side-Chain Tautomerism: This equilibrium involves the movement of a proton between a ring atom and a side-chain functional group. clockss.org For this compound, this would be the equilibrium between the amino form (with the proton on the exocyclic nitrogen) and the imino form (with the proton having moved to a ring nitrogen, forming an exocyclic double bond).
The position of this equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the electronic effects of substituents, and, significantly, the nature of the solvent. quimicaorganica.org The relative stability of different tautomers can be rationalized by considering factors like aromaticity, though the equilibrium is often displaced towards the less aromatic tautomer. quimicaorganica.org
Experimental Spectroscopic Probes for Tautomeric Forms
Various spectroscopic methods are employed to study tautomeric equilibria, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful and widely used tool. bohrium.comresearchgate.net It allows for the non-destructive observation of the equilibrium in solution. benthamdirect.comthermofisher.com The type of NMR spectrum observed depends on the rate of interconversion between tautomers. If the exchange is slow on the NMR timescale, distinct signals for each tautomer can be observed and their relative concentrations determined by integrating the signal areas. thermofisher.comasu.edu If the exchange is fast, an averaged spectrum is observed.
Proton (¹H) NMR spectroscopy has been instrumental in elucidating the predominant tautomeric form of this compound in solution. Studies have shown that the compound exists almost exclusively in the amino form. rsc.orgrsc.org A key observation in dry deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is the signal for the N-methyl protons of the methylamino group, which appears as a doublet due to coupling with the adjacent N-H proton. rsc.org This doublet structure is characteristic of the amino tautomer. Upon irradiation at the frequency of the N-H proton, this doublet collapses into a singlet, confirming the coupling and thus the presence of the N-H bond on the exocyclic nitrogen. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in Dry DMSO-d₆
| Group | Chemical Shift (τ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Note |
| NHMe | 7.115 | Doublet | 5.0 | Collapses to a singlet on irradiation of the NH proton. rsc.org |
| N HMe | - | - | - | Signal for the amine proton. |
| Ring N-Me | - | Singlet | - | Signal for the methyl group attached to the tetrazole ring. |
Note: Chemical shifts originally reported in τ values have been described in the context of their multiplicity and coupling for modern interpretation. The study by Bianchi and Katritzky focused on the multiplicity changes of the N-methyl signal.
For this compound, it was demonstrated that early reports of an equilibrium mixture containing the imino tautomer were an artifact of D₂O contamination in the DMSO-d₆ solvent. rsc.org The presence of D₂O facilitates hydrogen-deuterium exchange, where the proton on the methylamino group is replaced by a deuterium (B1214612) atom from the solvent. openochem.orgwikipedia.org This exchange leads to the appearance of a new N-methyl signal corresponding to the N-deuterated species (N-D), which can be mistaken for a signal from the imino tautomer. rsc.org As more D₂O is added, the intensity of this new peak increases, while the original doublet from the amino form decreases. This highlights the necessity of using rigorously dried solvents for the accurate NMR analysis of such tautomeric systems. rsc.org
Quantum Chemical Investigations of Tautomeric Structures
Quantum chemical calculations provide a powerful theoretical lens to investigate the intrinsic properties of tautomers and predict their relative stabilities. acs.orgacs.org Methods like Density Functional Theory (DFT) are frequently used to optimize the geometries of different possible tautomers and calculate their relative energies. scirp.orgresearchgate.net These computational approaches can model molecules in the gas phase, providing insight into their inherent stabilities, or in solution, by incorporating solvent effects. researchgate.net For tetrazole derivatives, theoretical calculations have been used to assess the relative energies of various tautomers, which is crucial for understanding the equilibrium landscape. researchgate.netnih.gov
To accurately model tautomeric equilibria in solution, it is essential to account for solvent effects. researchgate.net Continuum solvation models are a computationally efficient method for this purpose. scirp.orgq-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. researchgate.netresearchgate.net The interaction between the solute's charge distribution and the polarizable continuum of the solvent is then calculated, providing a measure of the solvation energy. acs.org
Polarizable Continuum Models (PCM) are a popular choice and have been successfully applied to study tautomerism in various heterocyclic systems, including purines and tetrazoles. scirp.orgresearchgate.net By calculating the energies of each tautomer in both the gas phase and within a continuum solvent model, one can determine how the solvent environment shifts the tautomeric equilibrium. wuxiapptec.com For instance, polar solvents tend to stabilize more polar tautomers. researchgate.net
Quantum chemical calculations allow for the mapping of the potential energy surface for the tautomeric interconversion. By locating the minimum energy structures corresponding to each tautomer and the transition states that connect them, the energy barriers for the interconversion can be determined. wuxiapptec.com The relative energies of the tautomeric forms at their energy minima are used to predict the position of the tautomeric equilibrium. acs.org
The tautomer with the lower calculated energy is predicted to be the more stable and therefore the major species at equilibrium. acs.org For many heterocyclic systems, theoretical calculations have successfully predicted the predominant tautomer in agreement with experimental findings. acs.orgwuxiapptec.com While low-level gas-phase calculations can often correctly identify the preferred tautomer, more accurate predictions, especially for finely balanced equilibria, may require higher levels of theory and the inclusion of solvent effects. acs.org The ultimate goal is to calculate the Gibbs free energy difference (ΔG) between tautomers, which directly relates to the equilibrium constant (K_T). rsc.org
Table 2: Illustrative Data from Quantum Chemical Calculations on Heterocyclic Tautomers
| Tautomeric Pair | Method/Basis Set | Phase | Calculated Property | Finding |
| 2-hydroxypyridine / 2-pyridone | DFT wB97X-V/6-311+G(2df,2p) | Gas Phase | Relative Energy | High energy barrier for interconversion. wuxiapptec.com |
| 2-hydroxypyridine / 2-pyridone | DFT wB97X-V/6-311+G(2df,2p) with water molecules | Microsolvation | Relative Energy & Barrier | Water molecules reduce the energy barrier and stabilize the 2-pyridone form. wuxiapptec.com |
| Tetrazole-5-thione tautomers | DFT/B3LYP | Gas & Solution (PCM) | Relative Stability | The most stable tautomer can change depending on the polarity of the solvent. researchgate.netnih.gov |
| General Tautomer Pairs | DFT | Gas Phase | ΔE | The energy difference between tautomer pairs can range significantly. acs.org |
This table provides examples of how quantum chemical calculations are used to understand tautomerism and is not specific to this compound, for which detailed published computational studies were not identified in the search.
Advanced Spectroscopic and Crystallographic Characterization of N Methylated Aminotetrazoles
Comprehensive Spectroscopic Analyses
Spectroscopic techniques are indispensable tools for the unambiguous determination of the chemical structure of N-methylated aminotetrazoles, particularly for distinguishing between different isomers that are often formed during synthesis. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on functional groups and the precise connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy for Structural Assignment
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For N,1-dimethyltetrazol-5-amine, the IR spectrum provides definitive evidence for its structural features, particularly the presence of the secondary amine and the tetrazole ring system.
The structural assignment is confirmed by characteristic absorption bands. The N-H stretch of the secondary methylamino group is a key diagnostic peak, typically observed as a sharp to medium band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the two methyl groups (N-CH₃ and NH-CH₃) are found in their expected regions, typically between 3000 and 2850 cm⁻¹. Vibrations associated with the tetrazole ring itself, including C=N and N=N stretching, contribute to a complex fingerprint region between 1600 and 1000 cm⁻¹. The specific frequencies are sensitive to the substitution pattern on the ring. For instance, studies on various 1,5-disubstituted tetrazoles show characteristic ring vibrations that confirm the integrity of the heterocyclic core uokerbala.edu.iqnanomedicine-rj.com.
Table 1: Characteristic Infrared Absorption Bands for 1-Methyl-5-methylaminotetrazole
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~3340 | N-H Stretch (Secondary Amine) | Medium |
| 2950-3050 | C-H Stretch (Aliphatic, Methyl) | Medium-Strong |
| ~1620 | N-H Bend | Medium |
| 1500-1400 | Tetrazole Ring Stretching (C=N, N=N) | Medium-Strong |
Note: The values presented are typical ranges and the exact peak positions can be found in specific experimental data.
Further NMR Spectroscopic Applications (beyond tautomerism)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. While it is crucial for determining tautomeric forms, its applications for a molecule like this compound, which exists predominantly in one form, extend to the unambiguous confirmation of its constitution and the study of its electronic environment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra allow for the precise location of the methyl groups. In ¹H NMR, the two methyl groups give rise to distinct signals. The N-methyl group attached directly to the tetrazole ring (N1-CH₃) typically appears as a singlet at a chemical shift of around 3.8-4.0 ppm. The methyl group of the exocyclic methylamino substituent (NH-CH₃) also appears as a singlet (or a doublet if coupling to the N-H proton is resolved) but at a slightly more upfield position, generally around 3.0-3.2 ppm. The N-H proton itself can be observed, often as a broad signal, whose chemical shift is dependent on solvent and concentration.
In the ¹³C NMR spectrum, the signals for the two methyl carbons and the tetrazole ring carbon are diagnostic. The carbon of the N1-methyl group is typically found around 30-35 ppm, while the exocyclic methylamino carbon appears at a similar value. The C5 carbon of the tetrazole ring, being attached to two nitrogen atoms and the methylamino group, is significantly deshielded and resonates at approximately 155-160 ppm. These chemical shifts provide conclusive evidence for the 1,5-disubstitution pattern nanomedicine-rj.com.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N1-CH ₃ | ~3.90 | Singlet |
| ¹H | NH-CH ₃ | ~3.10 | Singlet/Doublet |
| ¹H | NH -CH₃ | Variable | Broad Singlet |
| ¹³C | N1-C H₃ | ~33.0 | Quartet |
| ¹³C | NH-C H₃ | ~31.0 | Quartet |
Note: The values are illustrative and based on data for structurally related compounds. Exact shifts are dependent on solvent and experimental conditions.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods reveal the molecular structure in solution, X-ray crystallography provides an exact picture of the molecule's conformation and its packing arrangement in the solid state. This technique is the gold standard for determining the absolute configuration and obtaining precise geometric parameters such as bond lengths and angles nih.gov.
Crystal Structure Analysis of N-Methylated Tetrazole Derivatives
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, providing invaluable insights into its molecular geometry. The crystallographic data confirms the 1,5-disubstitution pattern predicted by spectroscopy. The tetrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems.
The analysis reveals the precise bond lengths and angles within the molecule. The N-N and C-N bond lengths within the tetrazole ring are intermediate between single and double bonds, which is consistent with the aromatic nature of the ring. The exocyclic C5-N bond to the methylamino group exhibits partial double bond character. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds. For this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as acceptors, leading to the formation of extended supramolecular networks.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Deposition Number | 269259 |
| Chemical Formula | C₃H₇N₅ |
| Molecular Weight | 113.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: Specific unit cell parameters (a, b, c, β, Volume, Density) are available from the Cambridge Crystallographic Data Centre (CCDC) under the specified deposition number. The data confirms the molecular connectivity and provides precise bond lengths and angles.
Computational Chemistry and Theoretical Modelling of N Methylated Aminotetrazoles
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of N-methylated aminotetrazoles. These calculations provide detailed information about electron distribution, orbital energies, and molecular properties that govern how these molecules interact.
Density Functional Theory (DFT) has become a standard and versatile method for investigating the properties of tetrazole derivatives due to its favorable balance of computational cost and accuracy. iosrjournals.org DFT calculations are widely employed to explore the geometric and electronic structures, thermodynamic properties, and performance of nitrogen-rich compounds. nih.govscispace.com For N-methylated aminotetrazoles, DFT methods, such as B3LYP combined with basis sets like 6-311++G**, can be used to optimize molecular geometries and predict a range of properties. iosrjournals.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov Furthermore, these orbital energies are used to calculate global reactivity descriptors. mdpi.com
Another significant application of DFT is the calculation of electrostatic potential (ESP) maps. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com For N-methylated aminotetrazoles, the ESP map would highlight the negative potential around the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack.
Table 1: Illustrative Reactivity Descriptors Calculated via DFT for a Tetrazole Derivative
| Parameter | Formula | Description |
|---|---|---|
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electrophilicity Index (ω) | µ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | Measures the electron-donating ability relative to a reference (tetracyanoethylene). |
This table illustrates typical parameters derived from DFT calculations for tetrazole compounds, based on methodologies described in the literature. mdpi.com
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying molecular structures and energies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to refine energies obtained from other methods like DFT or Hartree-Fock. nih.gov
In the study of tetrazole decomposition, for instance, reactant, product, and transition state geometries were optimized using both DFT (B3LYP) and ab initio (MP2) methods with basis sets such as 6-311G**. nih.gov The final energies were then refined using the more computationally expensive CCSD(T) method to achieve higher accuracy. nih.gov These high-level calculations are crucial for constructing accurate potential energy surfaces and determining reaction barriers and kinetics for processes like isomerization or decomposition of N-methylated aminotetrazoles.
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. N-methylation can significantly influence the conformational preferences of molecules by introducing steric constraints and altering electronic properties. nih.gov
Mechanistic Studies through Computational Approaches
Computational chemistry provides an indispensable framework for investigating the mechanisms of chemical reactions. For N-methylated aminotetrazoles, this includes studying their formation, decomposition, and photochemical transformations. By calculating the structures and energies of reactants, transition states, and products, entire reaction pathways can be mapped out. nih.gov
For example, computational studies on the photochemistry of 1- and 2-methyl-5-aminotetrazoles have shown how the position of the methyl group dramatically influences the reaction pathways. nih.gov Using quantum chemical calculations to support experimental infrared spectroscopy, researchers identified distinct intermediates and products for each isomer, such as the formation of an amino cyanamide (B42294) exclusively from the 1-methyl isomer. nih.gov Similarly, the decomposition mechanism of 5-aminotetrazole (B145819) has been investigated using ab initio calculations to map the pathway to its products, with the intrinsic reaction coordinate (IRC) being calculated to confirm the connection between the transition state and the reactants and products. nih.gov These approaches are directly applicable to understanding the thermal and photochemical behavior of 1-methyl-5-methylaminotetrazole.
Prediction of Reactivity and Stability Profiles
A key advantage of computational modeling is the ability to predict the reactivity and stability of novel or unstudied compounds. For N-methylated aminotetrazoles, which are often explored for their energetic properties, predicting thermal stability is crucial. nih.gov
Computational methods can predict heats of formation, a key indicator of energetic content, using isodesmic reactions where bond types are conserved between reactants and products to improve accuracy. mdpi.com Stability can also be assessed by calculating bond dissociation energies (BDEs) for the weakest bonds in the molecule, which often indicate the initial step in thermal decomposition. researchgate.net The HOMO-LUMO gap, as calculated by DFT, serves as another important predictor of kinetic stability. nih.gov
Reactivity profiles, including susceptibility to nucleophilic or electrophilic attack, can be predicted using indices derived from conceptual DFT, such as the electrophilicity and nucleophilicity indices, and by analyzing the electrostatic potential surface. iosrjournals.orgmdpi.com These predictive capabilities allow for the in silico screening of different substituted tetrazoles to identify candidates with desired properties before undertaking their synthesis.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-5-aminotetrazole (B134227) |
| 2-methyl-5-aminotetrazole |
| 5-aminotetrazole |
| Amino cyanamide |
| Tetracyanoethylene |
Reactivity and Transformation Pathways of N Methylated Aminotetrazoles
Thermal Decomposition Studies and Pathways
Thermal analysis of 5-aminotetrazole (B145819) derivatives shows multi-stage decomposition processes. Studies on compounds structurally related to 1-methyl-5-methylaminotetrazole provide insight into its likely thermal behavior. For example, the thermal decomposition of 2-(tetrazol-5-yldiazenyl) guanidine (B92328) (MTX-1), a related energetic material, begins at an onset temperature of 167.7 °C, with a main decomposition peak at 191.1 °C under a heating rate of 1.0 °C min⁻¹. researchgate.net
The decomposition pathways for these types of compounds are complex. The rate-limiting steps, supported by quantum chemical calculations, suggest a process that produces 1H-tetrazole and nitrogen gas (N₂) as primary products. researchgate.net Depending on the specific substituents, other products such as cyanamide (B42294) or aminocyanamide (B14148488) are also formed. researchgate.net The first decomposition step for related derivatives has been found to have an activation energy of approximately 225 kJ mol⁻¹. researchgate.net
Organic Transformations involving N-Methylated Tetrazole Scaffolds
The N-methylated tetrazole core is a versatile scaffold in organic synthesis, utilized both in creating complex molecular frameworks and in facilitating key chemical reactions.
N-methylated tetrazoles, particularly 1-methyl-5H-tetrazole (MTZ), serve as important neutral ligands in coordination chemistry. researchgate.netrsc.org Their ability to coordinate with a wide variety of metal ions allows for the construction of diverse metal-organic frameworks (MOFs) and coordination complexes. researchgate.netrsc.orgnih.gov These complexes are not typically catalytic themselves but are crucial in creating larger, functional materials. The tetrazole ligand's role is to act as a structural scaffold, bringing metal centers and various anions (such as nitrates, perchlorates, or picrates) together. researchgate.netrsc.org
This strategy allows for the precise tuning of the resulting material's properties for applications in fields like energetic materials. researchgate.netrsc.org By forming complexes with metals like Cu(II), Zn(II), and Ag(I), the N-methyltetrazole ligand facilitates the creation of materials with tailored sensitivities and optical properties. researchgate.netrsc.org The coordination is often multidentate, involving the nitrogen atoms of the tetrazole ring, which enables the formation of stable one-, two-, or three-dimensional frameworks. rsc.org
The 1-methyl-1H-tetrazol-5-yl (MT) group is a key component in a modern variation of the Julia-Kocienski olefination reaction, a powerful method for forming carbon-carbon double bonds. nih.gov In this reaction, a sulfone bearing the N-methylated tetrazole moiety reacts with an aldehyde or ketone in the presence of a base to yield an alkene. nih.gov
The n-pentyl 1-methyl-1H-tetrazol-5-yl sulfone (MT sulfone) has demonstrated improved stability and efficiency compared to other heterocyclic sulfones, such as the phenyltetrazolyl (PT) sulfone. nih.gov This enhanced stability leads to higher yields of the desired alkene products. The reaction exhibits high E-selectivity, particularly when reacting with aromatic and α,β-unsaturated aldehydes. nih.gov A notable advantage of the MT sulfone is that its stereoselectivity is less sensitive to the choice of base compared to other Julia-Kocienski reagents. nih.gov
Table 2: Performance of 1-Methyl-1H-tetrazol-5-yl (MT) Sulfone in Julia-Kocienski Olefination
| Aldehyde Reactant | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 4-Nitrostilbene | 96 | >99:1 |
| Benzaldehyde | Stilbene | 95 | 98:2 |
| Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 95 | >99:1 |
| Cyclohexanecarboxaldehyde | Cyclohexyl-substituted alkene | 85 | 94:6 |
| Heptanal | Alkene | 88 | 93:7 |
(Data synthesized from findings on the olefination reactions using n-pentyl 1-methyl-1H-tetrazol-5-yl sulfone. nih.gov)
Coordination Chemistry of Aminotetrazole Ligands
Aminotetrazoles as Nitrogen-Rich Ligands in Coordination Complexes
Aminotetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and an amino group substituent. Their high nitrogen content contributes significantly to the energetic properties of their coordination complexes, as the formation of dinitrogen gas (N2), a highly stable molecule, upon decomposition releases a large amount of energy.
The design of aminotetrazole ligands for coordination chemistry is guided by several principles aimed at tuning the properties of the resulting metal complexes. These principles include modifying substituents on the tetrazole ring and the amino group to influence steric and electronic effects. The introduction of a methyl group at the N1 position of the tetrazole ring, as seen in 1-methyl-5-aminotetrazole (B134227) (1-MAT), and an additional methyl group on the amino substituent, resulting in 1-Methyl-5-methylaminotetrazole, can impact the ligand's coordination behavior.
The coordination modes of aminotetrazoles are versatile. They can act as monodentate ligands, coordinating to a metal center through one of the ring nitrogen atoms, typically N4. They can also function as bridging ligands, linking two or more metal centers. For instance, in some copper(II) complexes with 1-methyl-5-R-tetrazoles, the tetrazole ring can bridge two copper cations via the N3 and N4 atoms. The specific coordination mode is influenced by the nature of the metal ion, the counter-anion present in the complex, and the steric and electronic properties of the substituents on the tetrazole ring. For example, the presence of bulky substituents can favor monodentate coordination, while smaller substituents may allow for the formation of polynuclear or polymeric structures through bridging coordination.
In complexes of the related ligand, 1-methyl-5-aminotetrazole (1-MAT), the ligand typically coordinates to the metal center through the N4 atom of the tetrazole ring. The presence of the N-methyl group in this compound would introduce additional steric bulk compared to 1-MAT, which could influence the geometry of the resulting complex and potentially favor certain coordination numbers or geometries that accommodate this increased steric hindrance.
The electronic properties of the substituents on the tetrazole ring play a crucial role in modulating the electron density on the ring nitrogen atoms and, consequently, their donor strength. The methylamino group in this compound is an electron-donating group, which increases the electron density on the tetrazole ring compared to an unsubstituted aminotetrazole. This enhanced electron density on the nitrogen atoms can lead to stronger coordination to the metal center, thereby increasing the thermodynamic stability of the complex. The stability of such complexes is a key factor in their application, particularly in energetic materials where controlled decomposition is desired.
A significant area of research involving aminotetrazole ligands is the development of energetic coordination compounds (ECCs). These materials are being explored as potential replacements for traditional primary explosives, such as lead azide (B81097), due to their often lower toxicity and tunable energetic properties. The energy of these compounds is derived from the high positive heat of formation of the nitrogen-rich ligand and the energy released upon the oxidation of the organic part by oxidizing anions.
Research on copper(II) complexes with the analogous ligand 1-methyl-5-aminotetrazole (1-MAT) has provided valuable insights. researchgate.net For example, complexes with different energetic anions like dinitrobenzoate, picrate, and perchlorate (B79767) have been synthesized and characterized. researchgate.net These studies demonstrate that the thermal stability and sensitivity of the ECCs can be tuned by varying the counter-anion. For instance, the perchlorate complex of Cu(II) with 1-MAT, Cu(1-MAT)4(H2O)22, exhibits a high decomposition temperature of 322°C. researchgate.net
The sensitivity of these energetic materials to external stimuli such as impact and friction is a critical parameter. Studies on 1-MAT complexes have shown that it is possible to synthesize compounds that are insensitive to impact and friction, which is a desirable characteristic for safer handling and application. researchgate.net The introduction of a second methyl group in this compound would likely influence these properties further, with the potential for subtle changes in crystal packing and intermolecular interactions affecting the sensitivity.
| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|
| Cu(1-MAT)2(HDNBA)22 | 254 | >40 | >360 |
| Cu(1-MAT)22 | 272 | >40 | >360 |
| Cu(1-MAT)4(H2O)22 | 322 | 2.7 | >360 |
Data for 1-methyl-5-aminotetrazole (1-MAT) complexes, a close analogue of this compound. researchgate.net
Stereochemical Aspects of Coordination
The coordination of ligands around a central metal ion can result in various spatial arrangements, leading to different stereoisomers. These isomers have the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms. For octahedral complexes, which are common for many transition metals, two common types of stereoisomerism are geometrical (cis-trans) and optical isomerism.
Similarly, for a complex like [M(L)3X3], facial (fac) and meridional (mer) isomers can exist. In the fac isomer, the three L ligands occupy one triangular face of the octahedron, while in the mer isomer, they lie in a plane that bisects the octahedron. The specific stereochemistry adopted by a complex of this compound would depend on factors such as the metal ion, the other ligands present, and the reaction conditions, with the steric bulk of the methylamino and N-methyl groups playing a significant role in dictating the most stable arrangement. While specific crystallographic studies on this compound complexes are not widely available in the public domain, the principles of stereochemistry in coordination compounds provide a framework for understanding the potential isomeric forms.
Future Research Directions and Emerging Applications in Advanced Materials Science
Development of Novel Synthetic Strategies
The synthesis of 1-Methyl-5-methylaminotetrazole and its precursors is a critical area of research, with a focus on improving yield, purity, and scalability. A significant challenge in the synthesis of methylated tetrazoles is the control of regioselectivity, as methylation can occur at different nitrogen atoms of the tetrazole ring, leading to the formation of isomers.
A common precursor for this compound is 1-methyl-5-aminotetrazole (B134227). A patented method for the synthesis of 1-methyl-5-aminotetrazole involves the methylation of 5-aminotetrazole (B145819) monohydrate. acs.orggoogle.com This process utilizes dimethyl sulfate (B86663) as the methylating agent in a biphasic system of an organic solvent and an aqueous solution of sodium hydroxide. acs.orggoogle.com The reaction conditions are carefully controlled to favor the formation of the 1-methyl isomer over the 2-methyl isomer. acs.orggoogle.com
Key parameters in this synthesis include the reaction temperature, the concentration of the base, and the choice of organic solvent. For instance, maintaining the temperature between 20-25°C during the initial deprotonation of 5-aminotetrazole and then heating to 88-93°C during the methylation step has been shown to be effective. acs.orggoogle.com The use of specific organic solvents like toluene, xylene, or chlorobenzene (B131634) can also influence the reaction's efficiency and the ratio of the resulting isomers. acs.org
Future research in this area is likely to focus on the development of more efficient and environmentally benign synthetic routes. This could involve exploring alternative methylating agents that are less hazardous than dimethyl sulfate, investigating catalytic methods to improve regioselectivity, and developing continuous flow processes for safer and more scalable production. The use of nanomaterial-based catalysts is also a promising avenue for the green synthesis of tetrazole derivatives. rsc.org
Table 1: Synthesis of 1-Methyl-5-aminotetrazole
| Precursor | Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Isomer Ratio (1-methyl:2-methyl) | Reference |
| 5-Aminotetrazole monohydrate | Dimethyl sulfate, Sodium hydroxide | Toluene, Water | 20-25 then 88-93 | 78.1 | 98.6 | 1:0.04 to 1:0.07 | acs.orggoogle.com |
| 5-Aminotetrazole monohydrate | Dimethyl sulfate, Sodium hydroxide | Xylene, Water | 20-25 then 88-93 | 57.2 | 98.2 | 1:0.05 | google.com |
| 5-Aminotetrazole monohydrate | Dimethyl sulfate, Sodium hydroxide | Chlorobenzene, Water | 20-25 then 88-93 | 52.5 | 98.6 | 1:0.04 | google.com |
Exploration of Undiscovered Reactivity
The reactivity of this compound is largely dictated by the electronic properties of the tetrazole ring and its substituents. The nitrogen-rich nature of the tetrazole ring makes it a candidate for various chemical transformations, including photochemical reactions.
Studies on the photochemistry of the related compounds, 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole, have revealed distinct reaction pathways that are dependent on the position of the methyl group. acs.orgnih.gov When subjected to UV excitation in an argon matrix, these isomers undergo different photochemical transformations. acs.orgnih.gov
For instance, the photolysis of 1-methyl-5-aminotetrazole leads to the formation of an amino cyanamide (B42294), a reaction pathway not observed for the 2-methyl isomer. acs.orgnih.gov Both isomers, however, can form a common diazirine intermediate, which subsequently converts to a carbodiimide. acs.orgnih.gov These findings suggest that the specific placement of the methyl group on the tetrazole ring significantly influences the electronic distribution and, consequently, the molecule's reactivity under photochemical conditions.
Future research will likely delve deeper into the photochemical and thermal reactivity of this compound. Understanding these reaction mechanisms is crucial for predicting the stability of materials derived from this compound and for designing novel synthetic transformations. The exploration of its coordination chemistry with various metal ions is another promising area, which could lead to the development of new catalysts or functional metal-organic frameworks.
Advanced Computational Studies for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials. DFT calculations can provide valuable insights into the geometric and electronic structures, thermodynamic properties, and reactivity of compounds like this compound. nih.goviosrjournals.orgresearchgate.net
For substituted tetrazoles, DFT studies have been employed to investigate the effects of different substituents on the properties of the tetrazole ring. iosrjournals.orgacs.org These studies have shown that both electron-donating and electron-withdrawing groups can influence the electronic structure and reactivity of the tetrazole. For example, the presence of electron-donating groups can enhance the ability of tetrazole derivatives to act as corrosion inhibitors by promoting stronger adsorption onto metal surfaces. nih.govacs.orgnih.gov
In the context of this compound, DFT calculations can be used to predict a range of properties, including its optimized geometry, bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These computational predictions can guide experimental work by identifying promising candidates for specific applications and by providing a deeper understanding of the structure-property relationships.
Table 2: Computed Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C3H7N5 | PubChem |
| Molecular Weight | 113.12 g/mol | PubChem |
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 113.07014524 g/mol | PubChem |
| Monoisotopic Mass | 113.07014524 g/mol | PubChem |
| Topological Polar Surface Area | 74.1 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 134 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Integration into Next-Generation Functional Materials
The unique properties of this compound and its derivatives make them attractive building blocks for a variety of next-generation functional materials. lifechemicals.comnih.govresearchgate.net The high nitrogen content of the tetrazole ring is particularly advantageous for the development of energetic materials and gas-generating agents. nih.govuni-muenchen.de
Research into energetic coordination compounds has shown that ligands based on methylated aminotetrazoles can be used to create novel primary explosives. d-nb.inforesearchgate.net By coordinating these ligands to metal centers, the resulting materials can exhibit a range of sensitivities and performance characteristics. d-nb.inforesearchgate.net The introduction of a methyl group, as in 1-amino-5-methyltetrazole, can help to "tame" the sensitivity of the resulting energetic material compared to the unsubstituted analogue, making them safer to handle while still retaining useful energetic properties. d-nb.inforesearchgate.net
Beyond energetic materials, tetrazole derivatives are being explored for a wide array of applications in materials science. lifechemicals.comnih.govresearchgate.net Their ability to coordinate with metal ions makes them suitable ligands for the construction of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. lifechemicals.com Furthermore, polymers incorporating tetrazole moieties are being investigated for their potential in carbon capture technologies, where they have shown high efficacy and selectivity for CO2. lifechemicals.com The versatility of the tetrazole ring also extends to medicinal chemistry, where it is used as a bioisostere for carboxylic acids in drug design. nih.govnih.gov
Future research will likely focus on the synthesis and characterization of new polymers and coordination compounds derived from this compound. The goal will be to fine-tune the properties of these materials for specific applications, ranging from advanced energetic materials to functional polymers for environmental and biomedical applications.
Q & A
Q. What are the established synthesis routes for 1-Methyl-5-methylaminotetrazole, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via methylation of 5-aminotetrazole monohydrate using methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions. Key parameters include:
- Reaction temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Recrystallization from ethanol/water mixtures yields colorless needles (51% yield, m.p. 220–221°C) . Characterization via H NMR (δ 4.15 ppm for methyl group) and mass spectrometry (m/z 99 [M]) confirms structural integrity .
Q. What spectroscopic and analytical techniques are critical for verifying the structure of this compound?
- H NMR : Distinct singlet for the methyl group at δ 4.15 ppm.
- Mass spectrometry (EI) : Molecular ion peak at m/z 98.
- Elemental analysis : Compare experimental C/H/N content with theoretical values (e.g., C 24.25%, H 5.08%, N 70.67%) to confirm purity .
- IR spectroscopy : N-H and C-N stretches (3200–3400 cm and 1600–1650 cm) validate functional groups .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and light, as hygroscopicity may lead to decomposition. Sublimation data (ΔsubH° = 89.2 kJ/mol) suggest stability at room temperature if desiccated .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
Conflicting values for ΔfH°gas (e.g., 251.0 kJ/mol vs. 234.0 kJ/mol) may arise from:
- Methodological differences : Compare combustion calorimetry (Kozyro et al., 1990) vs. computational estimates (Vorob'eva, 1990) .
- Sample purity : Impurities from incomplete methylation or byproducts (e.g., dimethylated derivatives) skew results. Validate purity via HPLC or elemental analysis before measurement .
- Computational validation : Use Gaussian-type quantum calculations (DFT) to cross-check experimental data .
Q. What computational strategies predict the reactivity of this compound in heterocyclic substitution reactions?
- Density Functional Theory (DFT) : Calculate charge distribution on the tetrazole ring to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. aprotic media).
- Benchmarking : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) for substitution reactions .
Q. How do structural modifications (e.g., substituent variations) alter the physicochemical properties of this compound?
Systematic studies using derivatives (e.g., 1-phenyl or 1-chloroethyl analogs) reveal:
- Thermal stability : Electron-withdrawing groups (e.g., -NO) increase melting points and sublimation enthalpies.
- Solubility : Hydrophobic substituents reduce aqueous solubility but enhance organic solvent compatibility.
- Synthesis protocols : Optimize methylation conditions (e.g., base selection, stoichiometry) to minimize side reactions during derivatization .
Methodological Considerations
Q. What experimental controls are essential when analyzing decomposition byproducts of this compound under thermal stress?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–250°C to identify decomposition thresholds.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., NH, CHNH).
- Cross-validation : Compare results with NIST reference data (ΔsubH° = 89.2 kJ/mol) to confirm accuracy .
Q. How can researchers design kinetic studies to probe the acid-base behavior of this compound in aqueous solutions?
- pH titration : Measure pKa using UV-Vis spectroscopy at varying pH (e.g., 1–14 range).
- Isothermal Calorimetry (ITC) : Quantify enthalpy changes during protonation/deprotonation.
- Buffer selection : Use phosphate or borate buffers to avoid interference with tetrazole reactivity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported sublimation enthalpies for this compound?
- Source evaluation : Prioritize data from NIST-standardized measurements (ΔsubH° = 89.2 kJ/mol) over older studies with less precise instrumentation .
- Reproducibility : Replicate experiments under controlled humidity and temperature.
- Meta-analysis : Statistically aggregate historical data (e.g., Williams et al., 1957 vs. Vorob'eva, 1990) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
